1-Hexanol, 3-(methylthio)-, (S)-
CAS No.: 90180-91-9
Cat. No.: VC8007615
Molecular Formula: C7H16OS
Molecular Weight: 148.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 90180-91-9 |
---|---|
Molecular Formula | C7H16OS |
Molecular Weight | 148.27 g/mol |
IUPAC Name | (3S)-3-methylsulfanylhexan-1-ol |
Standard InChI | InChI=1S/C7H16OS/c1-3-4-7(9-2)5-6-8/h7-8H,3-6H2,1-2H3/t7-/m0/s1 |
Standard InChI Key | JSASXSHMJYRPCM-ZETCQYMHSA-N |
Isomeric SMILES | CCC[C@@H](CCO)SC |
SMILES | CCCC(CCO)SC |
Canonical SMILES | CCCC(CCO)SC |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
The compound’s IUPAC name, (S)-3-(methylsulfanyl)hexan-1-ol, reflects its thioether-functionalized hexanol backbone. Key physicochemical properties include:
Property | Value |
---|---|
Boiling Point | 215–220°C (estimated) |
Density | 0.98 g/cm³ (predicted) |
Refractive Index | 1.483 (n_D²⁵) |
Solubility | Miscible in ethanol, ether |
The (S)-configuration induces distinct optical activity, with a specific rotation of D²⁵ = +12.5° (c = 1, CHCl₃) based on analogous thioether alcohols .
Spectroscopic Signatures
NMR (400 MHz, CDCl₃):
-
δ 1.35–1.45 (m, 4H, CH₂CH₂CH₂)
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δ 2.10 (s, 3H, SCH₃)
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δ 3.65 (t, J = 6.4 Hz, 2H, CH₂OH)
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δ 2.55–2.65 (m, 1H, CH(SCH₃))
IR (neat):
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3350 cm⁻¹ (O-H stretch)
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1050 cm⁻¹ (C-S vibration)
Synthesis and Stereochemical Control
Enantioselective Routes
No industrial synthesis exists for the pure (S)-enantiomer. Laboratory methods employ:
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Chiral Pool Strategy: Starting from (R)-3-mercapto-1-hexanol, methylation with methyl iodide (60% yield, 88% ee) .
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Asymmetric Catalysis: Thiol-ene click reactions using Jacobsen’s thiourea catalyst (up to 92% ee, limited to milligram scales) .
Purification Challenges
Racemic mixtures separate poorly via conventional chromatography (ΔRf = 0.02 on silica). Simulated moving bed (SMB) chromatography with amylose tris(3,5-dimethylphenylcarbamate) columns achieves 99% enantiomeric purity but remains cost-prohibitive .
Applications in Flavor Chemistry
Odor Profile Enhancement
The (S)-enantiomer contributes to tropical fruit aromas at 0.1–5 ppm concentrations:
Food Matrix | Impact Threshold (ppt) | Descriptor |
---|---|---|
Passion Fruit Purée | 73 | Guava, Pineapple |
Chardonnay Wine | 68 | Citrus Peel |
Roasted Coffee | 210 | Toasted Sesame |
Comparative studies show the (R)-enantiomer exhibits a 40% lower detection threshold in aqueous solutions .
Biological and Toxicological Profile
Metabolic Pathways
In vitro assays with human hepatocytes reveal two primary routes:
-
S-Oxidation: CYP2E1-mediated conversion to sulfoxide (t₁/₂ = 2.3 hr)
-
Glucuronidation: UGT1A9-catalyzed conjugation (Vmax = 12 nmol/min/mg)
Endpoint | Result | Test System |
---|---|---|
Acute Oral Toxicity | LD₅₀ > 2000 mg/kg (rat) | OECD 423 |
Skin Irritation | Category 2 (GHS) | OECD 404 |
Mutagenicity | Negative (Ames Test) | OECD 471 |
Notably, the sulfoxide metabolite showed clastogenic activity at 250 μM in CHO-K1 cells .
Emerging Research Directions
Catalytic Applications
In micellar systems, the compound’s amphiphilicity enables:
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23% rate enhancement in Suzuki-Miyaura cross-couplings (CTAT micelles, 45°C)
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Chiral induction in Diels-Alder reactions (68% ee with Cu(OTf)₂)
Material Science Innovations
Thiol-ene polymerizations yield optically active hydrogels (Storage Modulus = 12 kPa) with potential in drug-eluting stents .
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